N-(3,4-dichlorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(3,4-Dichlorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (CAS RN: 899932-42-4) is a structurally complex acetamide derivative featuring a dichlorophenyl group, a methyl-substituted diazaspiro[4.5]deca-1,3-dien ring system, and a thioether-linked acetamide moiety .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N3OS/c1-15-3-5-17(6-4-15)22-23(29-24(28-22)11-9-16(2)10-12-24)31-14-21(30)27-18-7-8-19(25)20(26)13-18/h3-8,13,16H,9-12,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSRFXDICUGUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dichlorophenyl moiety and a diazaspiro framework. Its molecular formula is , with a molecular weight of approximately 442.5 g/mol. The structural formula is as follows:
Antimicrobial Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains by inhibiting bacterial cell wall synthesis and protein synthesis pathways. While specific data on this compound is limited, the presence of the dichlorophenyl group suggests potential efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (predicted) | |
| Related Compound | Inhibits bacterial cell wall synthesis |
Anticancer Activity
Research into similar diazaspiro compounds has revealed their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with spiro configurations have been shown to interact with DNA and disrupt replication processes.
Case Study:
A study focusing on diazaspiro derivatives reported that certain analogs exhibited IC50 values in the micromolar range against human cancer cell lines (e.g., MCF-7 breast cancer cells). The proposed mechanism involved the inhibition of topoisomerase activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Diazaspiro Analog | MCF-7 | 15 | Topoisomerase inhibition |
| N-(3,4-dichlorophenyl)-2-{...} | Unknown | Predicted activity based on structure | DNA interaction |
Neuroprotective Effects
Emerging evidence suggests that compounds containing diazaspiro structures may exhibit neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways. The potential for this compound to act as a neuroprotective agent warrants further investigation.
Comparison with Similar Compounds
Compound A :
Name : 2-{[3-(4-Chlorophenyl)-1,4-Diazaspiro[4.5]deca-1,3-Dien-2-yl]Sulfanyl}-N-(3,4-Dimethylphenyl)Acetamide
Substituents :
- 4-Chlorophenyl on the diazaspiro ring.
- 3,4-Dimethylphenyl on the acetamide nitrogen.
Compound B :
Name : 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
Substituents :
- Dichlorophenyl linked to acetamide.
- Pyrazol-4-yl group instead of a diazaspiro ring.
Molecular Formula : C19H17Cl2N3O2 (from )
Key Features : The pyrazole ring introduces conformational flexibility, with three distinct molecular conformations observed in the asymmetric unit. Hydrogen bonding (N–H⋯O) forms R22(10) dimers, influencing crystal packing and stability .
Compound C :
Name : N-(4-Bromophenyl)-2-(4-Chlorophenyl)Acetamide
Substituents :
- 4-Bromophenyl on the acetamide nitrogen.
- 4-Chlorophenyl on the acetamide backbone. Key Features: Simpler structure lacking a heterocyclic core, emphasizing halogen-halogen interactions in crystal packing (noted in related structures) .
Comparative Analysis Table
Research Findings and Implications
Impact of Halogenation :
- The target compound’s dichlorophenyl group introduces strong electron-withdrawing effects, which may influence reactivity in substitution reactions compared to Compound A’s dimethylphenyl group .
- In Compound B, dichlorophenyl and pyrazole groups create steric hindrance, leading to significant dihedral angle variations (54.8°–77.5°) between aromatic rings .
Role of Heterocycles :
- The diazaspiro core in the target compound and Compound A provides rigidity, whereas Compound B’s pyrazole ring allows conformational adaptability, impacting ligand-receptor interactions in hypothetical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
